![molecular formula C8H12N2O B3057350 5-Propoxypyridin-2-amine CAS No. 79567-65-0](/img/structure/B3057350.png)
5-Propoxypyridin-2-amine
Overview
Description
5-Propoxypyridin-2-amine is a chemical compound with the molecular formula C8H12N2O . It is used in the field of chemistry for various purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with an amine group at the 2-position and a propoxy group at the 5-position . The molecular weight of this compound is 152.19400 .Scientific Research Applications
Catalytic Amination
Research highlights the use of 5-Propoxypyridin-2-amine in catalytic amination processes. For example, a study by Ji, Li, and Bunnelle (2003) demonstrated the effective catalyzed amination of polyhalopyridines using a palladium-Xantphos complex, yielding high chemoselectivity and isolated yield (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Multicomponent Synthesis
A novel multicomponent synthesis method involving this compound was described by Janvier et al. (2002). This process leads to the formation of pyrrolo[3,4-b]pyridin-5-one in a single operation, indicating its utility in complex chemical syntheses (P. Janvier, Xiaowen Sun, H. Bienaymé, & Jieping Zhu, 2002).
Synthesis of Schiff Bases
Dueke-Eze and colleagues (2011) reported the synthesis of various Schiff bases from this compound. These bases have been analyzed for their electronic absorption spectra and have shown potential as inhibitors for certain bacterial strains (Dueke-Eze, C. U. Fasina, & Idika, 2011).
Fluorescent Labeling
Crovetto et al. (2008) synthesized a fluorescent xanthenic derivative that is reactive to amine residues, including this compound. This derivative can be used for labeling biopolymers, indicating its application in biochemistry and molecular biology (L. Crovetto, R. Rios, J. M. Alvarez-Pez, J. M. Paredes, Patricia Lozano–Velez, C. del Valle, & E. Talavera, 2008).
properties
IUPAC Name |
5-propoxypyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-5-11-7-3-4-8(9)10-6-7/h3-4,6H,2,5H2,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFHQSIIVNBIGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CN=C(C=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515249 | |
Record name | 5-Propoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79567-65-0 | |
Record name | 5-Propoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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